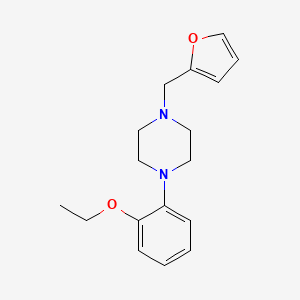
N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has gained attention for its potential in treating cancer. It was developed by AbbVie and Genentech and was approved by the FDA in 2016 for the treatment of chronic lymphocytic leukemia (CLL) with 17p deletion.
作用機序
BCL-2 is a member of the BCL-2 family of proteins, which regulates the intrinsic pathway of apoptosis or programmed cell death. In normal cells, BCL-2 prevents apoptosis by binding to and inhibiting the pro-apoptotic proteins BAX and BAK. However, in cancer cells, BCL-2 is overexpressed and promotes cell survival by preventing apoptosis. N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide selectively binds to the BH3-binding groove of BCL-2, thereby displacing the pro-apoptotic proteins and triggering apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to have minimal effects on normal cells, as they do not overexpress BCL-2. In addition, this compound has been shown to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax.
実験室実験の利点と制限
One advantage of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for BCL-2, which minimizes off-target effects. However, one limitation is the development of resistance in some cancer cells, which may require combination therapy with other drugs. Another limitation is the potential for adverse effects, such as tumor lysis syndrome, which can occur when cancer cells are rapidly destroyed and release their contents into the bloodstream.
将来の方向性
There are several future directions for research on N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One direction is the development of combination therapies with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy. Another direction is the investigation of its potential in treating other types of cancer, such as solid tumors. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.
合成法
The synthesis of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 2-fluorobenzylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate compound 2-fluorobenzylidene-2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate compound is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to form the final product this compound.
科学的研究の応用
N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential in treating various types of cancer, including CLL, acute myeloid leukemia (AML), and multiple myeloma. It works by selectively targeting and inhibiting the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which is overexpressed in many cancer cells and plays a critical role in their survival.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-16-11(6-7-15-16)12(17)14-8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDHVJMQZHJIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chloro-2-cyclohexylphenoxy)methyl]-1H-tetrazole](/img/structure/B5465766.png)
![4-({(2R,5S)-5-[(5-chloropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5465781.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465784.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5465787.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5465795.png)
![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5465808.png)
![N,N-dimethyl-7-(1-naphthylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5465810.png)
![N~1~-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopropane-1,1-dicarboxamide](/img/structure/B5465814.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5465822.png)
![ethyl [2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5465827.png)
![1-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxo-2-propanol](/img/structure/B5465834.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)
